molecular formula C18H15N3O4 B2664105 N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428367-35-4

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2664105
CAS No.: 1428367-35-4
M. Wt: 337.335
InChI Key: FDWIVVIVUPROSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific research fields. This compound is particularly interesting due to its combination of a furan ring, an indole moiety, and an isoxazole ring, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel materials and exploring new chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acid chloride in the presence of a Lewis acid catalyst.

    Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the indole, furan, and isoxazole moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isobutoxybenzenesulfonamide
  • N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
  • 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Uniqueness

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-14(10-19-25-11)17(22)20-13-5-4-12-6-7-21(15(12)9-13)18(23)16-3-2-8-24-16/h2-5,8-10H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWIVVIVUPROSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.